molecular formula C18H23N7O5 B2860546 4-[1-methyl-6-(methylamino)-3,5-dinitro-1,4-dihydro-2-pyridinyl]-N-phenyltetrahydro-1(2H)-pyrazinecarboxamide CAS No. 338777-91-6

4-[1-methyl-6-(methylamino)-3,5-dinitro-1,4-dihydro-2-pyridinyl]-N-phenyltetrahydro-1(2H)-pyrazinecarboxamide

Cat. No.: B2860546
CAS No.: 338777-91-6
M. Wt: 417.426
InChI Key: BQAHNQVRCCKKJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[1-methyl-6-(methylamino)-3,5-dinitro-1,4-dihydro-2-pyridinyl]-N-phenyltetrahydro-1(2H)-pyrazinecarboxamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-methyl-6-(methylamino)-3,5-dinitro-1,4-dihydro-2-pyridinyl]-N-phenyltetrahydro-1(2H)-pyrazinecarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridine ring, followed by the introduction of nitro groups and the formation of the pyrazinecarboxamide moiety. Key steps include:

    Nitration: Introduction of nitro groups to the pyridine ring using nitrating agents such as nitric acid and sulfuric acid.

    Amination: Conversion of nitro groups to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Formation of Pyrazinecarboxamide: Reaction of the aminated pyridine with appropriate reagents to form the pyrazinecarboxamide structure.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as crystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[1-methyl-6-(methylamino)-3,5-dinitro-1,4-dihydro-2-pyridinyl]-N-phenyltetrahydro-1(2H)-pyrazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under various conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce amines or hydroxylamines.

Scientific Research Applications

4-[1-methyl-6-(methylamino)-3,5-dinitro-1,4-dihydro-2-pyridinyl]-N-phenyltetrahydro-1(2H)-pyrazinecarboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its complex structure and possible biological activity.

    Materials Science: The compound’s unique properties make it a candidate for use in the development of new materials with specific electronic or optical characteristics.

    Chemical Research: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

Mechanism of Action

The mechanism of action of 4-[1-methyl-6-(methylamino)-3,5-dinitro-1,4-dihydro-2-pyridinyl]-N-phenyltetrahydro-1(2H)-pyrazinecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, altering the activity of the target molecules and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **4-[1-methyl-6-(methylamino)-3,5-dinitro-1,4-dihydro-2-pyridinyl]-N-phenylcarboxamide
  • **4-[1-methyl-6-(methylamino)-3,5-dinitro-1,4-dihydro-2-pyridinyl]-N-phenylpyrazinecarboxamide

Uniqueness

What sets 4-[1-methyl-6-(methylamino)-3,5-dinitro-1,4-dihydro-2-pyridinyl]-N-phenyltetrahydro-1(2H)-pyrazinecarboxamide apart from similar compounds is its specific combination of functional groups and the resulting chemical properties. This unique structure allows it to participate in a wider range of chemical reactions and exhibit distinct biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-[1-methyl-6-(methylamino)-3,5-dinitro-4H-pyridin-2-yl]-N-phenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N7O5/c1-19-16-14(24(27)28)12-15(25(29)30)17(21(16)2)22-8-10-23(11-9-22)18(26)20-13-6-4-3-5-7-13/h3-7,19H,8-12H2,1-2H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQAHNQVRCCKKJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(CC(=C(N1C)N2CCN(CC2)C(=O)NC3=CC=CC=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N7O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.